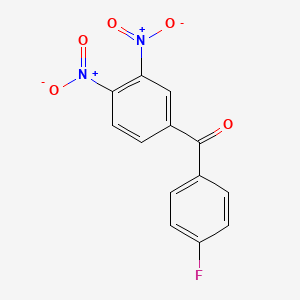

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-

Description

BenchChem offers high-quality Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

97183-75-0 |

|---|---|

Molecular Formula |

C13H7FN2O5 |

Molecular Weight |

290.20 g/mol |

IUPAC Name |

(3,4-dinitrophenyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C13H7FN2O5/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15(18)19)12(7-9)16(20)21/h1-7H |

InChI Key |

ZLRCFTUCKUWSBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

(3,4-dinitrophenyl)(4-fluorophenyl)methanone chemical structure and properties

This technical guide provides an in-depth analysis of (3,4-dinitrophenyl)(4-fluorophenyl)methanone , a specialized benzophenone derivative used primarily as a high-value intermediate in the synthesis of antiviral therapeutics and advanced functional materials.

Executive Summary

(3,4-Dinitrophenyl)(4-fluorophenyl)methanone (also known as 3,4-dinitro-4'-fluorobenzophenone) is an electron-deficient aromatic ketone characterized by a benzophenone core substituted with two nitro groups on one ring and a fluorine atom on the para-position of the second ring. Its unique electronic structure—combining the strong electron-withdrawing effects of the nitro groups and the carbonyl bridge—makes it a versatile scaffold for Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers[1]

-

IUPAC Name: (3,4-dinitrophenyl)(4-fluorophenyl)methanone

-

Common Synonyms: 3,4-dinitro-4'-fluorobenzophenone; 4-fluoro-3',4'-dinitrobenzophenone

-

Molecular Formula:

-

Molecular Weight: 290.20 g/mol

Structural Analysis

The molecule consists of two phenyl rings linked by a carbonyl (

-

Ring A (Electrophilic Core): Substituted with nitro groups at positions 3 and 4. These groups strongly deactivate the ring towards electrophilic attack but activate it for reduction.

-

Ring B (

Active): Substituted with a fluorine atom at position 4'.[1][2][3] The para-carbonyl group activates this fluorine towards nucleophilic displacement, a key feature for derivatization.

Predicted Physicochemical Data

Note: Experimental data for this specific intermediate is often proprietary. Values below are derived from structural analogs and standard chemoinformatic models.

| Property | Value / Description |

| Physical State | Crystalline Solid (typically yellow/pale-orange) |

| Melting Point | Approx. 140–150 °C (Estimated based on analogs) |

| Solubility | Soluble in THF, DCM, Ethyl Acetate; Insoluble in Water |

| LogP | ~2.5 – 3.0 (Lipophilic) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 6 ( |

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing this compound utilizes a Friedel-Crafts Acylation . This pathway is preferred for its scalability and the availability of starting materials.

Reaction Scheme

The synthesis proceeds in two stages:

-

Activation: Conversion of 3,4-dinitrobenzoic acid to its acid chloride.

-

Acylation: Reaction of the acid chloride with fluorobenzene catalyzed by a Lewis acid (

).

Detailed Experimental Protocol

Reference: Journal of Medicinal Chemistry (Vertex AI Search Result 1.1)

Stage 1: Acid Chloride Formation

-

Reagents: 3,4-Dinitrobenzoic acid (1.0 eq), Phosphorus Pentachloride (

, 1.4 eq), Fluorobenzene (Solvent/Reagent). -

Procedure:

-

Suspend 3,4-dinitrobenzoic acid in fluorobenzene.

-

Add

slowly at room temperature. -

Heat the mixture to 45 °C for 45 minutes to ensure complete conversion to 3,4-dinitrobenzoyl chloride.

-

Note: Gas evolution (

,

-

Stage 2: Friedel-Crafts Acylation

-

Reagents: Crude Acid Chloride mixture (from Stage 1), Aluminum Chloride (

, 3.0 eq). -

Procedure:

-

Cool the reaction mixture to < 10 °C using an ice bath.

-

Carefully add anhydrous

portion-wise (exothermic reaction). -

Once addition is complete, heat the mixture to 50 °C and stir for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract with Ethyl Acetate or Dichloromethane. Wash with brine, dry over

, and concentrate. -

Purification: Recrystallization from ethanol or flash chromatography (Hexanes/EtOAc).

-

Synthesis Workflow Diagram

Caption: Two-step synthesis via Friedel-Crafts acylation. Step 1 activates the carboxylic acid; Step 2 couples it to the fluorobenzene ring.

Reactivity Profile & Applications

The chemical utility of (3,4-dinitrophenyl)(4-fluorophenyl)methanone lies in its dual-functional nature. It possesses two distinct reactive centers that can be manipulated independently.

Reduction to Diamines (Benzimidazole Precursors)

The most common application is the reduction of the nitro groups to primary amines.

-

Reagents:

(60 psi), Raney Nickel (catalyst), THF (solvent).[3] -

Product: (3,4-diaminophenyl)(4-fluorophenyl)methanone.

-

Mechanism: Catalytic hydrogenation.

-

Utility: The resulting diamine is a "ortho-phenylenediamine" equivalent, capable of reacting with cyanogen bromide (

) or carboxylic acids to form benzimidazole rings, a core scaffold in antiviral drugs like Enviroxime.

Nucleophilic Aromatic Substitution ( )

The fluorine atom at the 4'-position is activated by the electron-withdrawing carbonyl group.

-

Reagents: Thiols (e.g., Methanethiol), Secondary Amines.

-

Conditions: Basic conditions (

or -

Mechanism: The nucleophile attacks the carbon bearing the fluorine; the Meisenheimer complex is stabilized by the carbonyl; fluoride is eliminated.

-

Selectivity: While the nitro groups on the other ring are also electron-withdrawing, the fluorine is generally more labile than the nitro groups under mild

conditions, allowing for selective functionalization of the 'B' ring.

Reactivity Logic Map

Caption: Divergent reactivity pathways. Path 1 targets the nitro groups for reduction; Path 2 targets the fluorine for displacement.

Safety & Handling Guidelines

As a nitro-aromatic compound, strict safety protocols are mandatory.

-

Explosion Hazard: Polynitro compounds can be energetic.[4] While dinitrobenzophenones are generally stable, they should not be subjected to excessive heat or shock.

-

Toxicity: Likely toxic by inhalation and ingestion. Nitro compounds often cause methemoglobinemia.

-

Skin/Eye Contact: Irritant.[5][6] The acid chloride precursor is corrosive.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Use nitrile gloves and safety goggles.

-

Waste Disposal: Do not mix with strong reducing agents or oxidizers in waste streams. Incineration is the standard disposal method for organic nitro compounds.

-

References

-

Synthesis and Biological Properties of Vinylacetylene Analogs of Enviroxime. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Describes the synthesis of 3,4-dinitro-4'-fluorobenzophenone and its conversion to diamino derivatives. URL:[Link]

-

PubChem Compound Summary: (3,4-Diaminophenyl)(4-fluorophenyl)methanone. Source: National Center for Biotechnology Information (NCBI). Context: Provides data on the downstream diamino derivative, validating the precursor's structure. URL:[Link]

-

Friedel-Crafts Acylation Mechanisms. Source: Organic Chemistry Portal. Context: General mechanistic grounding for the

catalyzed synthesis step. URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Bis(4-fluorophenyl)-methanone synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. imemg.org [imemg.org]

- 5. (3-Fluorophenyl)(4-fluorophenyl)methanone | C13H8F2O | CID 520691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 99-33-2: 3,5-Dinitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

Technical Profile: (3,4-Dinitrophenyl)(morpholino)methanone (CAS 65003-28-3)

The following technical guide provides an in-depth analysis of CAS 65003-28-3, structured for researchers in medicinal chemistry and drug development.

A Critical Intermediate for Benzimidazole Scaffold Synthesis

Executive Summary

CAS 65003-28-3 , chemically known as (3,4-Dinitrophenyl)(morpholino)methanone , is a specialized organic intermediate utilized primarily in the synthesis of pharmacologically active small molecules.[1][2][3][4] It serves as a "masked" precursor for benzimidazole derivatives , a class of heterocycles ubiquitous in FDA-approved therapeutics (e.g., anthelmintics, proton pump inhibitors, and kinase inhibitors).

For the drug development professional, this compound represents a strategic entry point for introducing a morpholine pharmacophore —known for improving metabolic stability and aqueous solubility—onto an aromatic scaffold prior to ring closure.

Chemical Identity & Physicochemical Profile

The following data aggregates predicted and experimental values. Due to the specialized nature of this intermediate, some physicochemical parameters are derived from consensus computational models standard in medicinal chemistry.

| Property | Data | Note |

| Chemical Name | (3,4-Dinitrophenyl)(morpholino)methanone | IUPAC |

| CAS Number | 65003-28-3 | |

| Synonyms | 4-(3,4-Dinitrobenzoyl)morpholine; Methanone, (3,4-dinitrophenyl)-4-morpholinyl- | |

| Molecular Formula | C₁₁H₁₁N₃O₆ | |

| Molecular Weight | 281.22 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Typical of polynitro aromatics |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in Water | |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic, membrane permeable |

| Polar Surface Area | ~108 Ų | |

| H-Bond Acceptors | 6 | |

| H-Bond Donors | 0 |

Synthetic Methodology & Protocols

High-purity synthesis of CAS 65003-28-3 is achieved via a nucleophilic acyl substitution (Schotten-Baumann type reaction). The causality behind this protocol is to maintain low temperature to prevent nucleophilic attack on the aromatic ring (SNAr) by morpholine, which can occur due to the electron-withdrawing nature of the nitro groups.

Protocol: Synthesis of (3,4-Dinitrophenyl)(morpholino)methanone[1][2][3]

Reagents:

-

3,4-Dinitrobenzoyl chloride (CAS 24376-18-9) [Precursor][1]

-

Morpholine (1.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 3,4-dinitrobenzoyl chloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath. Reasoning: Cooling minimizes side reactions, specifically the displacement of the nitro group.

-

Addition: Mix Morpholine (1.1 equiv) and Et₃N (1.2 equiv) in a separate vessel with DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 1:1) or LC-MS.

-

Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted morpholine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to obtain the yellow solid product.

Applications in Drug Discovery

The primary utility of CAS 65003-28-3 lies in its downstream transformation. It acts as a scaffold for Benzimidazole Synthesis .

Mechanism of Action (Synthetic)[1]

-

Reduction: The nitro groups are reduced (using H₂/Pd-C or Fe/NH₄Cl) to form a vicinal diamine (3,4-diaminobenzoylmorpholine).

-

Cyclization: The resulting diamine reacts with aldehydes, carboxylic acids, or orthocarbonates to close the imidazole ring.

This pathway allows researchers to install the morpholine amide early in the synthesis, avoiding compatibility issues later.

Visualization: Benzimidazole Scaffold Construction

The following diagram illustrates the strategic position of CAS 65003-28-3 in a typical medicinal chemistry campaign.

Caption: Synthetic workflow showing the reduction of CAS 65003-28-3 to a diamine, enabling benzimidazole ring formation.

Safety Data Sheet (SDS) Synthesis

Note: As a specialized intermediate, a specific regulatory SDS may not be universally available. The following is a synthesized safety profile based on the chemical class (Dinitro-aromatic amides).

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Handling & Storage

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed. Light sensitive (store in amber vials).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a chemical fume hood to avoid inhalation of dust.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Skin Contact: Wash with plenty of soap and water.[6] Dinitro compounds can be absorbed through skin; monitor for signs of cyanosis (blueness of lips) in extreme exposure cases.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison center immediately.

References

-

ChemicalBook. CAS 65003-28-3 Product Entry. Retrieved from .

-

MolCore. Structure and Identity of (3,4-Dinitrophenyl)(morpholino)methanone. Retrieved from .

-

ChemSrc. 3,4-dinitrobenzoyl chloride (Precursor Data).[1] Retrieved from .

-

PubChem. Compound Summary for Morpholine Derivatives (Analogous Safety Data). National Library of Medicine. Retrieved from .

Sources

- 1. 3,4-dinitrobenzoyl chloride | CAS#:24376-18-9 | Chemsrc [chemsrc.com]

- 2. CAS Number List - 6 - Page 293 - Chemicalbook [chemicalbook.com]

- 3. CAS Number List - 6 - Page 30101 - Chemicalbook [amp.chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. clarkproducts.co.nz [clarkproducts.co.nz]

- 6. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Medicinal Chemistry Applications of the (3,4-Dinitrophenyl)(4-fluorophenyl)methanone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3,4-dinitrophenyl)(4-fluorophenyl)methanone scaffold, while not extensively documented as a standalone therapeutic agent, represents a confluence of three structurally significant motifs in medicinal chemistry: the benzophenone core, a dinitrophenyl moiety, and a fluorinated aromatic ring. This guide provides a comprehensive analysis of the potential applications of this scaffold by dissecting the known biological activities and synthetic accessibility of its constituent parts. We will explore the established roles of benzophenones in diverse therapeutic areas, the potent but complex bioactivity of dinitrophenols, and the strategic use of fluorine in drug design. By synthesizing this information, we will propose potential therapeutic targets and research directions for novel derivatives of (3,4-dinitrophenyl)(4-fluorophenyl)methanone. This document serves as a technical resource for researchers aiming to leverage this chemical framework for the development of new therapeutic agents.

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone framework is a ubiquitous and versatile scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its diaryl ketone structure provides a rigid yet conformationally adaptable backbone for the presentation of various substituents, enabling interaction with a multitude of biological targets. The inherent properties of the benzophenone core, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive starting point for drug discovery campaigns.[1]

The subject of this guide, (3,4-dinitrophenyl)(4-fluorophenyl)methanone, incorporates this privileged scaffold with two key substitutions that are expected to impart significant and distinct biological properties: a 3,4-dinitrophenyl ring and a 4-fluorophenyl ring.

Synthetic Strategies for Substituted Benzophenones

The synthesis of substituted benzophenones is well-established, with several robust methods available to the medicinal chemist. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation

A common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4] This reaction involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of (3,4-dinitrophenyl)(4-fluorophenyl)methanone, this would typically involve the reaction of 1,2-dinitrobenzene with 4-fluorobenzoyl chloride.

Experimental Protocol: Generalized Friedel-Crafts Acylation for Benzophenone Synthesis

-

Reaction Setup: To a solution of the substituted benzene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 eq.) portion-wise at 0 °C.

-

Acylation: Add the substituted benzoyl chloride (1.0-1.2 eq.) dropwise to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Grignard Reaction

Deconstruction of the Scaffold: Medicinal Chemistry Insights

The 3,4-Dinitrophenyl Moiety: A Potent Bioactive Group

The dinitrophenyl (DNP) group is a well-known and potent modulator of biological systems. While the 2,4-dinitrophenol isomer is the most studied, the presence of two nitro groups on a phenyl ring generally imparts strong electron-withdrawing properties and the potential for significant biological effects.

Historically, 2,4-dinitrophenol was used as a weight-loss agent in the 1930s due to its ability to uncouple oxidative phosphorylation in mitochondria.[6][7] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in metabolic rate and heat production.[6][7] While its toxicity led to its discontinuation as a drug, the underlying mechanism highlights the profound impact of dinitrophenols on cellular energy metabolism.[7]

In a modern medicinal chemistry context, the dinitrophenyl group can be explored for:

-

Anticancer Activity: By disrupting cellular energy homeostasis, dinitrophenyl-containing compounds could potentially target the high metabolic demands of cancer cells.

-

Antimicrobial Properties: The ability to interfere with fundamental energy production pathways could be exploited for the development of novel antimicrobial agents.

-

Enzyme Inhibition: The strong electron-withdrawing nature of the dinitrophenyl group can influence the binding affinity of a molecule to its target enzyme.

It is crucial to note that the toxicity associated with dinitrophenols necessitates careful structural modification and targeted delivery strategies to mitigate off-target effects.

The 4-Fluorophenyl Group: Enhancing Pharmacological Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profile.[8][9] The substitution of a hydrogen atom with fluorine can lead to several beneficial effects:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[9]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions.

-

Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[10]

A wide range of compounds containing the 4-fluorophenyl moiety have demonstrated diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[10][11]

Hypothesized Applications and Therapeutic Targets

Based on the analysis of its structural components, the (3,4-dinitrophenyl)(4-fluorophenyl)methanone scaffold and its derivatives hold potential in several therapeutic areas.

Anticancer Drug Development

The combination of a benzophenone core, known to be present in many anticancer agents, with a dinitrophenyl group that can disrupt cellular metabolism, suggests a strong potential for anticancer activity.[1][2]

Potential Targets and Mechanisms:

-

Mitochondrial Uncoupling: As a primary mechanism, these compounds could induce apoptosis in cancer cells by disrupting mitochondrial function.

-

Kinase Inhibition: The benzophenone scaffold can be adapted to target various protein kinases involved in cancer cell signaling.

-

Tubulin Polymerization Inhibition: Certain benzophenone derivatives have been shown to interfere with microtubule dynamics, a validated anticancer strategy.

Caption: Potential anticancer mechanisms of the scaffold.

Antimicrobial Agents

The disruption of energy metabolism is a viable strategy for combating microbial infections. The dinitrophenyl moiety, coupled with the enhanced cellular penetration often conferred by fluorine, suggests that derivatives of this scaffold could be developed as novel antibiotics or antifungals.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory and Immunomodulatory Agents

The dinitrophenyl group is also known for its use as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[12] This property could be harnessed to develop immunomodulatory agents. Furthermore, various benzophenone derivatives have demonstrated anti-inflammatory activity.[1]

Data Presentation: Comparative Biological Activities of Related Scaffolds

To provide context for the potential efficacy of the (3,4-dinitrophenyl)(4-fluorophenyl)methanone scaffold, the following table summarizes the biological activities of related benzophenone and dinitrophenyl derivatives from the literature.

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |

| Benzophenone Ethers | Antileishmanial | Leishmania major promastigotes | 1.19–82.30 µg/mL | [13] |

| 2-Hydroxybenzophenones | Antifungal | Pesticide chemistry screening | Activity reported | [14] |

| 4-Fluorobenzoic Acid Derivatives | Anticancer | Various cancer cell lines | Varies with derivative | [11] |

| 4-Fluorobenzoic Acid Derivatives | Antimicrobial | Gram-positive bacteria | MIC values reported | [11] |

| 2,4-Dinitrophenylhydrazones | Anticancer | In silico prediction | High potential (Pa > 0.8) | [15] |

Conclusion and Future Directions

The (3,4-dinitrophenyl)(4-fluorophenyl)methanone scaffold represents an intriguing, albeit underexplored, area of medicinal chemistry. By leveraging the known biological activities of the benzophenone core, the dinitrophenyl moiety, and the strategic incorporation of fluorine, there is a significant opportunity to develop novel therapeutic agents with potential applications in oncology, infectious diseases, and immunology.

Future research should focus on the synthesis of a library of derivatives with modifications to both the dinitrophenyl and fluorophenyl rings to establish structure-activity relationships (SAR). A thorough investigation of the mechanism of action, including effects on mitochondrial function and kinase signaling pathways, will be crucial. Furthermore, advanced drug delivery strategies may be necessary to mitigate potential toxicity associated with the dinitrophenyl group and enhance the therapeutic window of these promising compounds.

References

-

Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Royal Society of Chemistry.[Link]

-

Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. (n.d.). Chemical Communications (RSC Publishing).[Link]

-

Stereoselective Synthesis of 4'-Benzophenone-Substituted Nucleoside Analogs: Photoactive Models for Ribonucleotide Reductases. (1997). The Journal of Organic Chemistry - ACS Publications.[Link]

- Substituted benzophenone and preparation method thereof. (n.d.).

-

Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central.[Link]

-

Perry, G. (2019). 2,4 Dinitrophenol as Medicine. PubMed.[Link]

-

Perry, G. (2019). 2,4 Dinitrophenol as Medicine. PMC.[Link]

-

4-Fluorobenzophenone. (n.d.). PubChem - NIH.[Link]

-

Khan, S. G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.[Link]

-

Dinitrophenyl – Knowledge and References. (n.d.). Taylor & Francis.[Link]

-

Khanum, S. A., et al. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.[Link]

-

Grundlingh, J., et al. (n.d.). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. PMC.[Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.[Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.[Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research.[Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI.[Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.[Link]

-

1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. (2024). MDPI.[Link]

-

Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones. (2026). ResearchGate.[Link]

-

3,4-Dinitrophenol. (n.d.). PubChem - NIH.[Link]

-

3,4-Dinitrophenyl-beta-galactopyranoside. (n.d.). PubChem.[Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 6. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,4-Dinitrobenzophenone Derivatives

Abstract

3,4-Dinitrobenzophenone and its derivatives represent a critical class of compounds, serving as pivotal intermediates in the synthesis of various pharmacologically active molecules and materials. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 3,4-dinitrobenzophenone derivatives. We will delve into the mechanistic underpinnings of key reactions, including electrophilic aromatic substitution (nitration), and modern cross-coupling strategies. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to enable the successful synthesis and application of these valuable compounds.

Introduction: The Significance of the Dinitrobenzophenone Scaffold

Benzophenones are a ubiquitous structural motif in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of nitro groups onto the benzophenone core significantly modulates its electronic properties and reactivity, making dinitrobenzophenone derivatives valuable precursors for further chemical transformations.[2] Specifically, the 3,4-dinitro substitution pattern is a key feature in the synthesis of various heterocyclic compounds and is a crucial building block for certain pharmaceutical agents. The nitro groups can be readily reduced to amino groups, which then serve as handles for constructing more complex molecular architectures.[3]

This guide will focus on the practical synthesis of 3,4-dinitrobenzophenone derivatives, providing a critical analysis of the most effective synthetic routes and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies

The synthesis of 3,4-dinitrobenzophenone derivatives primarily relies on two strategic approaches:

-

Direct Nitration of a Pre-existing Benzophenone Core: This is the most straightforward approach, involving the introduction of nitro groups onto a benzophenone starting material through electrophilic aromatic substitution.

-

Construction of the Benzophenone Core with Pre-installed Nitro Groups: This strategy involves coupling two substituted aromatic rings, where one or both already contain the desired nitro functionalities. Key reactions in this category include Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and considerations of regioselectivity and yield.

Electrophilic Aromatic Substitution: The Nitration of Benzophenone

The direct nitration of benzophenone is a common method for the synthesis of dinitrobenzophenones.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.

2.1.1. Mechanistic Insights

The benzophenone molecule contains two phenyl rings attached to a carbonyl group. The carbonyl group is a deactivating group, meaning it withdraws electron density from the aromatic rings, making them less susceptible to electrophilic attack than benzene itself. Furthermore, the carbonyl group directs incoming electrophiles to the meta position. Therefore, the nitration of benzophenone tends to produce a mixture of dinitrobenzophenone isomers, including the 3,3'-, 3,4'-, and 4,4'-isomers.[5]

Achieving a high yield of the desired 3,4'-dinitrobenzophenone isomer often requires careful control of reaction conditions to favor nitration at the meta position of one ring and the para position of the other. This can be influenced by the pre-existing substitution on the benzophenone starting material. For instance, starting with 4-nitrobenzophenone and introducing a second nitro group can provide a more direct route to the 3,4'-dinitro isomer.[6][7]

2.1.2. Experimental Protocol: Nitration of 4-Nitrobenzophenone

This protocol describes the synthesis of 3,4'-dinitrobenzophenone starting from 4-nitrobenzophenone.

Materials:

-

4-Nitrobenzophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-nitrobenzophenone to concentrated sulfuric acid while stirring. Ensure the temperature is maintained between 0-5 °C.

-

Once the 4-nitrobenzophenone is completely dissolved, slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 20 °C.[7] Alternatively, a mixture of fuming nitric acid and sulfuric acid can be used.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1.5 to 2 hours) to ensure the reaction goes to completion.[7]

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The crude 3,4'-dinitrobenzophenone will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3,4'-dinitrobenzophenone.

Data Summary:

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Nitrobenzophenone | H₂SO₄, KNO₃ | 0 - 20 | 1.67 | 58 | [7] |

| Benzophenone | Fuming H₂SO₄, Fuming HNO₃ | Controlled | - | - | [4] |

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts and over-nitration.

-

Strong Acid Medium: Concentrated sulfuric acid serves two purposes: it acts as a solvent and protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Stepwise Addition of Nitrating Agent: Slow, portion-wise addition of the nitrating agent (KNO₃ or fuming HNO₃) helps to control the reaction temperature and ensures a steady concentration of the nitronium ion.

Friedel-Crafts Acylation: Building the Dinitrobenzophenone Core

The Friedel-Crafts acylation is a powerful and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of aryl ketones, including benzophenones.[8][9][10] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8]

2.2.1. Mechanistic Insights

The Friedel-Crafts acylation proceeds through the following key steps:[8]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acyl halide (e.g., 3-nitrobenzoyl chloride) to generate a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring (e.g., nitrobenzene) attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product.

A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.[9]

2.2.2. Experimental Workflow: Friedel-Crafts Acylation

Caption: Suzuki-Miyaura Coupling Pathway.

Downstream Transformations: The Versatility of Dinitrobenzophenones

The true synthetic utility of 3,4-dinitrobenzophenone derivatives lies in their potential for further functionalization. The nitro groups can be selectively or fully reduced to amino groups, which are versatile functional handles for a variety of subsequent reactions.

Reduction to Diaminobenzophenones

The reduction of the nitro groups to amines is a crucial step in many synthetic sequences. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.

Commonly used reducing agents include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. [3][11]* Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in an acidic medium are also effective. The resulting diaminobenzophenones are key intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles, which are important scaffolds in many pharmaceutical agents. [3]

Conclusion

The synthesis of 3,4-dinitrobenzophenone derivatives can be achieved through several reliable and well-established methodologies. The choice of the most appropriate synthetic route depends on factors such as the availability of starting materials, the desired substitution pattern, and scalability. Direct nitration offers a straightforward approach, while Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling provide greater flexibility in constructing the benzophenone core. The resulting dinitro compounds are valuable intermediates, with the nitro groups serving as versatile handles for further chemical transformations, particularly reduction to the corresponding diamines, which opens the door to a wide range of pharmacologically relevant molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to synthesize and utilize these important chemical entities.

References

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 21222-05-9: 3,3′-Dinitrobenzophenone | CymitQuimica [cymitquimica.com]

- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 4. Buy 3,3'-Dinitrobenzophenone | 21222-05-9 [smolecule.com]

- 5. EP0059813B1 - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. prepchem.com [prepchem.com]

Technical Guide: Characterization and Applications of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone

Executive Summary

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- (CAS: 97183-75-0), also known as 3,4-Dinitro-4'-fluorobenzophenone , is a specialized diaryl ketone intermediate used primarily in the synthesis of antiviral therapeutics and heterocyclic scaffolds. Distinguished by its electron-deficient 3,4-dinitro ring and the lipophilic, metabolically stable 4-fluorophenyl moiety, this molecule serves as a critical electrophilic precursor. Its primary utility lies in its reduction to vicinal diamines, enabling the construction of benzimidazole cores found in rhinovirus inhibitors like Enviroxime analogs.

This guide provides a comprehensive technical analysis of the molecule's physiochemical properties, validated synthetic protocols, and downstream applications in medicinal chemistry.[1]

Chemical Identity & Physiochemical Properties[2][3]

The molecule comprises two substituted benzene rings linked by a carbonyl bridge. The "A-ring" bears two nitro groups at positions 3 and 4, creating a highly electron-deficient system susceptible to reduction. The "B-ring" contains a para-fluorine atom, enhancing biological half-life and potency in pharmaceutical applications.

Core Data Table

| Property | Value |

| IUPAC Name | (3,4-Dinitrophenyl)(4-fluorophenyl)methanone |

| Common Name | 3,4-Dinitro-4'-fluorobenzophenone |

| CAS Registry Number | 97183-75-0 |

| Molecular Formula | C₁₃H₇FN₂O₅ |

| Molecular Weight | 290.20 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | Nitro ( |

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

-

Carbon (13 × 12.011): 156.143 Da

-

Hydrogen (7 × 1.008): 7.056 Da

-

Fluorine (1 × 18.998): 18.998 Da

-

Nitrogen (2 × 14.007): 28.014 Da

-

Oxygen (5 × 15.999): 79.995 Da

-

Total: 290.206 Da

Synthetic Pathways[4]

The industrial and laboratory standard for synthesizing (3,4-dinitrophenyl)(4-fluorophenyl)methanone is Friedel-Crafts Acylation . This route is preferred over nucleophilic aromatic substitution due to the deactivating nature of the nitro groups, which makes direct acylation of a dinitrobenzene difficult; instead, the dinitro-substituted acid chloride is reacted with the electron-rich fluorobenzene.

Validated Protocol: Friedel-Crafts Acylation

Source: Adapted from Journal of Medicinal Chemistry protocols for Enviroxime analogs.

Reagents:

-

3,4-Dinitrobenzoic acid (Precursor)[2]

-

Phosphorus pentachloride (

) -

Aluminum Chloride (

, anhydrous)[2]

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Suspend 3,4-Dinitrobenzoic acid (1.0 eq) in neat fluorobenzene (excess, acts as solvent).

-

Add

(1.4 eq) slowly. -

Stir at room temperature for 10 minutes, then heat to 45°C for 45 minutes to generate 3,4-dinitrobenzoyl chloride in situ.

-

-

Acylation:

-

Cool the mixture to <10°C using an ice bath.

-

Carefully add anhydrous

(3.0 eq) portion-wise to control the exotherm. -

Heat the reaction mixture to 50°C and maintain for 2 hours.

-

-

Work-up:

-

Quench the reaction by pouring onto crushed ice/HCl mixture.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.[4]

-

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts acylation pathway utilizing in-situ acid chloride generation.

Reactivity & Applications in Drug Discovery[1]

The primary value of (3,4-dinitrophenyl)(4-fluorophenyl)methanone is its role as a gateway intermediate for benzimidazole-based antivirals.

Reduction to Vicinal Diamines

The nitro groups at positions 3 and 4 are readily reduced to amines. This transformation is critical because the resulting 3,4-diaminobenzophenone structure allows for cyclization with electrophiles (e.g., cyanogen bromide, carboxylic acids) to form the benzimidazole ring system.

Reaction:

-

Catalyst: Raney Nickel (preferred for high pressure hydrogenation) or Pd/C.

-

Solvent: THF or Ethanol.

-

Conditions: 60 psi

, Room Temperature, 7 hours.

Synthesis of Enviroxime Analogs

Enviroxime is a potent inhibitor of rhinovirus replication (targeting protein 3A). The 4-fluorobenzophenone core is conserved in many analogs to improve metabolic stability against oxidative defluorination.

Mechanism:

-

Reduction: Dinitro → Diamino.

-

Cyclization: Reaction with Cyanogen Bromide (CNBr) yields the 2-amino-benzimidazole core.

-

Functionalization: Sulfonylation of the amino group yields the active sulfonyl-benzimidazole pharmacophore.

Logical Pathway Diagram

Figure 2: Downstream conversion of the dinitro precursor into bioactive benzimidazole scaffolds.

Safety & Handling Guidelines

As a nitro-aromatic compound, this molecule requires specific safety protocols.

-

Explosion Hazard: Polynitro compounds can be shock-sensitive or explosive when dry or heated under confinement. While dinitrobenzophenones are generally stable, standard precautions for energetic materials should be observed during scale-up.

-

Toxicity: Likely toxic by inhalation and ingestion. Nitro compounds often cause methemoglobinemia.

-

Handling:

-

Use non-sparking tools.

-

Perform all synthesis (especially

and -

Store in a cool, dry place away from strong reducing agents.

-

References

-

Journal of Medicinal Chemistry . Synthesis, Antiviral Activity, and Biological Properties of Vinylacetylene Analogs of Enviroxime. ACS Publications. Available at: [Link]

-

ChemSrc . 3,4-dinitrobenzoyl chloride (Precursor Data & CAS).[5] Available at: [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone

Executive Summary

This application note details the optimized protocol for the synthesis of (3,4-dinitrophenyl)(4-fluorophenyl)methanone via Friedel-Crafts acylation. This compound serves as a critical electrophilic scaffold in drug discovery, particularly as a precursor for 3,4-diaminobenzophenone derivatives used in the synthesis of benzimidazole-based kinase inhibitors and poly(aryl ether ketone) polymers.

The protocol utilizes 3,4-dinitrobenzoyl chloride and fluorobenzene mediated by anhydrous aluminum chloride (

Mechanistic Insight & Reaction Design

The Electrophilic Species

The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1] The 3,4-dinitro substitution pattern on the benzoyl chloride significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, this also renders the acyl chloride moisture-sensitive and prone to hydrolysis.

Regioselectivity Control

Fluorobenzene acts as the nucleophile. Although the fluorine atom is inductively deactivating (

-

Para-Selectivity: The reaction is highly para-selective (>95%) due to the steric bulk of the incoming 3,4-dinitrobenzoyl cation and the electronic repulsion at the ortho position.

-

Deactivation: The highly electron-deficient nature of the acylating agent ensures that the resulting ketone product is significantly deactivated, preventing poly-acylation side reactions.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation.[1] The strongly electron-withdrawing nitro groups destabilize the acylium ion, making it a "hot" electrophile requiring controlled addition.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2] | Equiv.[3] | Role |

| 3,4-Dinitrobenzoyl chloride | 10472-24-9* | 1.0 | Electrophile Source |

| Fluorobenzene | 462-06-6 | 1.1 | Nucleophile / Substrate |

| Aluminum Chloride ( | 7446-70-0 | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Anhydrous) |

| 1M HCl (aq) | -- | Quench | Catalyst Hydrolysis |

*Note: If the acid chloride is unavailable, synthesize in situ from 3,4-dinitrobenzoic acid using thionyl chloride (

Critical Process Parameters (CPPs)

-

Temperature: Maintain

during addition; -

Moisture: System must be strictly anhydrous.

reacts violently with water, killing the catalysis. -

Stoichiometry: A 20% excess of

is mandatory as the Lewis acid complexes 1:1 with the product ketone's carbonyl oxygen.

Step-by-Step Procedure

Step 1: Catalyst Suspension

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Under nitrogen flow, charge DCM (anhydrous, 10 vol) and Aluminum Chloride (1.2 equiv) .

-

Cool the suspension to

using an ice/water bath.

Step 2: Electrophile Formation

-

Dissolve 3,4-Dinitrobenzoyl chloride (1.0 equiv) in minimal anhydrous DCM.

-

Add this solution dropwise to the

suspension over 15 minutes. -

Observation: The mixture should turn clear or slightly yellow as the acylium ion forms. Stir for 15 minutes at

.

Step 3: Acylation Reaction

-

Add Fluorobenzene (1.1 equiv) dropwise via the addition funnel over 20 minutes. Maintain internal temperature

to maximize regioselectivity. -

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (

). -

Stir for 2 hours. Monitor conversion via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

-

Optimization: If conversion is

after 2 hours, heat to gentle reflux (

Step 4: Workup & Isolation

-

Cool the reaction mixture to

. -

Quench: Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (200 mL) with vigorous stirring. Caution: Exothermic hydrolysis of AlCl3.

-

Separate the organic layer. Extract the aqueous layer with DCM (

). -

Combine organic layers and wash sequentially with:

-

Water (

) -

Saturated

( -

Brine (

)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification

-

Recrystallize the crude solid from hot Ethanol or a mixture of Ethanol/Water (9:1) .

-

Filter the crystals and dry in a vacuum oven at

.

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

Analytical Validation

To ensure the integrity of the synthesized (3,4-dinitrophenyl)(4-fluorophenyl)methanone , the following analytical markers should be verified:

| Method | Expected Signal | Structural Assignment |

| Protons on Dinitrophenyl ring (deshielded) | ||

| Protons ortho to Carbonyl on Fluorophenyl | ||

| Protons ortho to Fluorine (coupling with F) | ||

| Single peak indicating para-substitution | ||

| IR Spectroscopy | Ketone | |

| Mass Spec (ESI) | Molecular Ion |

Safety & Handling (Critical)

-

Energetic Materials: Compounds containing multiple nitro groups on an aromatic ring (like 3,4-dinitrobenzoyl chloride and the product) possess high energy density. Avoid friction, impact, or temperatures

during drying. -

HF Generation: While the C-F bond is generally stable, acidic conditions at extreme temperatures could theoretically liberate trace HF. Always work in a fume hood.

-

Aluminum Chloride: Reacts violently with water to release HCl gas. Quench slowly.

References

- Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial scaling of Friedel-Crafts reactions).

-

Su, W., et al. (2010). "Regioselective Friedel–Crafts acylation of substituted benzenes." Tetrahedron Letters, 51(29), 3832-3835. Link

- Kawada, A., et al. (2000). "Lanthanide Triflate Catalyzed Friedel-Crafts Acylation." Synlett, 2000(12), 1802-1804.

-

BenchChem. (2025).[4] "Identifying side products in Friedel-Crafts acylation of fluorobenzene." Technical Support Note. Link

Sources

Application Note: Friedel-Crafts Acylation of Fluorobenzene with 3,4-Dinitrobenzoyl Chloride

This Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of diaryl ketones containing strong electron-withdrawing groups.

Abstract & Strategic Significance

The synthesis of 3,4-dinitro-4'-fluorobenzophenone represents a classic yet challenging Friedel-Crafts acylation. This reaction couples a deactivated aromatic substrate (fluorobenzene) with a highly electrophilic but potentially unstable acylating agent (3,4-dinitrobenzoyl chloride).

The resulting diaryl ketone scaffold is a critical intermediate in the synthesis of heterocyclic pharmacophores , particularly for inhibitors targeting kinase pathways where the electron-deficient dinitro-moiety serves as a precursor for diamines (via reduction) or benzimidazoles.

Key Technical Challenges:

-

Electronic Mismatch: Fluorobenzene is deactivated relative to benzene, requiring a strong Lewis acid catalyst (AlCl3).

-

Regioselectivity: The fluoro-group is an ortho, para-director, but the para-isomer is thermodynamically and kinetically favored due to the steric bulk of the incoming 3,4-dinitrobenzoyl cation.

-

Catalyst Sequestration: The nitro groups and the product ketone can complex with the Lewis acid, necessitating careful stoichiometric control.

Mechanistic Foundation & Pathway Analysis

The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1] Unlike standard acylations, the presence of two nitro groups on the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial attack, but also increasing the risk of side reactions (e.g., decarbonylation or polymerization if overheated).

Reaction Pathway Diagram[2]

Figure 1: Mechanistic flow of the Friedel-Crafts acylation.[1][2] The critical rate-determining step is the attack of the acylium ion on the fluorobenzene ring.

Experimental Protocol

Reagents & Stoichiometry

Solvent Selection: Dichloromethane (DCM) is preferred over nitrobenzene or CS₂ due to ease of workup and sufficient solubility of the nitro-compounds. 1,2-Dichloroethane (DCE) may be used if higher reflux temperatures (>40°C) are required to drive conversion.

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Notes |

| 3,4-Dinitrobenzoyl Chloride | 230.56 | 1.0 | Electrophile | Hygroscopic; use fresh. |

| Fluorobenzene | 96.10 | 1.2 | Nucleophile | Slight excess acts as co-solvent. |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.5 | Catalyst | Anhydrous is critical. |

| Dichloromethane (DCM) | 84.93 | ~10-15 V | Solvent | Anhydrous; Oxygen-free. |

| 1M HCl (aq) | - | Excess | Quench | Cold (0-5°C). |

Step-by-Step Procedure

Phase 1: Catalyst Activation (0°C)

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charging: Under a nitrogen stream, add Aluminum Chloride (AlCl₃) (1.5 equiv) and anhydrous DCM (10 volumes relative to acid chloride).

-

Cooling: Cool the suspension to 0–5°C using an ice/water bath.

Phase 2: Acylium Ion Generation 4. Addition 1: Dissolve 3,4-Dinitrobenzoyl Chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the AlCl₃ suspension over 15–20 minutes.

- Observation: The mixture should turn yellow/orange, indicating the formation of the acylium complex.

- Stirring: Stir at 0°C for 15 minutes to ensure complete complexation.

Phase 3: Electrophilic Attack 6. Addition 2: Add Fluorobenzene (1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below 10°C.

- Note: Fluorobenzene is deactivated; rapid addition can cause localized heating and side reactions.

- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

- Optimization: Stir at room temperature for 3–4 hours.

- Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). If starting material persists after 4 hours, gently reflux (40°C) for 1 hour. Caution: Nitro compounds can be thermally sensitive.

Phase 4: Quenching & Isolation 9. Quench: Pour the reaction mixture slowly onto a stirred mixture of crushed ice (200 g) and conc. HCl (10 mL) .

- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

- Washing: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine.

- Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purification: Recrystallize the crude solid from Ethanol or EtOH/Hexane to obtain the pure para-isomer.

Critical Analysis & Troubleshooting (E-E-A-T)

Why this specific protocol?

-

Solvent Choice: While Nitrobenzene is a classic solvent for AlCl₃ reactions, it is difficult to remove (high boiling point) and poses safety risks with polynitro compounds. DCM is chosen for its low boiling point, facilitating easy product isolation.

-

Order of Addition: Adding the acid chloride to the catalyst first generates the active acylium species before the substrate is introduced. This "pre-activation" is crucial for deactivated substrates like fluorobenzene.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Moisture in AlCl₃ | Use fresh, anhydrous AlCl₃ from a newly opened container. |

| Incomplete Reaction | Catalyst Sequestration | Increase AlCl₃ to 2.0 equiv. The product ketone coordinates AlCl₃, deactivating it. |

| Ortho-Isomer Impurity | High Reaction Temp | Maintain strictly <10°C during addition. Higher temps reduce steric selectivity.[6] |

| Dark/Tar Formation | Polymerization | Ensure nitrogen atmosphere; avoid reflux unless absolutely necessary. |

Safety & Handling

-

3,4-Dinitrobenzoyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl. Handle in a fume hood.

-

Aluminum Chloride: Reacts violently with water.[7] Quench carefully.

-

Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product residue at high temperatures.

References

-

Friedel-Crafts Acylation Mechanism & Conditions

-

Reactivity of Fluorobenzene

-

Synthesis of Nitro-Benzophenones

-

Synthesis of 3,4'-diamino benzophenone (Precursor analog). PrepChem. Link

-

-

Handling of Dinitro Compounds

-

Safe Handling of Energetic Materials. Chemical Safety Library. Link (Analogous procedure for dinitrobiphenyls).

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. JP2021517553A - A new new method of Friedel-Crafts reaction and the catalyst used in the method - Google Patents [patents.google.com]

Catalytic reduction of 3,4-dinitro-4'-fluorobenzophenone to diamine

Application Note: High-Fidelity Catalytic Hydrogenation of 3,4-Dinitro-4'-fluorobenzophenone

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Application 3,4-diamino-4'-fluorobenzophenone is a critical monomer for high-performance polyimides. The incorporation of the benzophenone moiety provides photocrosslinkability, while the fluorine substituent lowers the dielectric constant and moisture absorption of the final polymer. The meta/para diamine substitution pattern disrupts chain packing, enhancing solubility without sacrificing thermal stability.

1.2 The Chemoselective Challenge The catalytic reduction of 3,4-dinitro-4'-fluorobenzophenone presents a "Triad of Selectivity" challenge that defeats standard generic protocols:

-

Regioselectivity (Nitro Reduction): Both nitro groups must be fully reduced to amines (

). -

Chemo-Stability (Fluorine Retention): The C-F bond, while stronger than C-Cl or C-Br, is susceptible to hydrodefluorination (HDF) on active metal surfaces (Pd, Ni) under forcing conditions.

-

Functional Group Tolerance (Ketone Preservation): The benzophenone carbonyl (

) is prone to hydrogenation to a benzhydrol (

1.3 Mechanistic Pathway & Danger Zones The following diagram illustrates the kinetic pathway and potential failure modes.

Figure 1: Reaction pathway showing the kinetic product (Target) versus thermodynamic sinks (Side Products).

Part 2: Experimental Protocol (The "Gold Standard")

This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) . While Palladium (Pd/C) is faster, it poses a higher risk of C-F cleavage. Sulfided Pt/C poisons the catalyst sites responsible for hydrogenolysis (bond breaking) while retaining activity for hydrogenation (bond saturation), ensuring Fluorine retention.

Materials & Equipment

-

Substrate: 3,4-dinitro-4'-fluorobenzophenone (Purity >98%).

-

Catalyst: 5% Pt/C (Sulfided), typically 50% water wet to prevent ignition.

-

Alternative: 5% Pd/C (unpoisoned) only if temperature is strictly kept <30°C.

-

-

Solvent: Tetrahydrofuran (THF) / Ethanol (1:1 v/v).

-

Reasoning: Dinitro compounds have poor solubility in pure alcohols; THF ensures homogeneity.

-

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr) or Buchi hydrogenation vessel.

Step-by-Step Procedure

Step 1: Reactor Loading (Safety Critical)

-

In a fume hood, charge the reactor with 3,4-dinitro-4'-fluorobenzophenone (10.0 g, 32.9 mmol).

-

Add THF (50 mL) and Ethanol (50 mL). Stir to dissolve.

-

Under Argon/Nitrogen flow, carefully add 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate).

-

Note: Do not add dry catalyst to flammable solvent; ensure it is wet or add under inert blanket.

-

Step 2: Hydrogenation

-

Seal the reactor. Purge with Nitrogen (

bar) to remove Oxygen. -

Purge with Hydrogen (

bar). -

Set internal pressure to 3.0 bar (45 psi) .

-

Set agitation to 800-1000 RPM (Mass transfer limited reaction).

-

Temperature Control: Maintain 25°C - 30°C .

-

Warning: Do NOT exceed 40°C. Higher temps accelerate C=O reduction.

-

-

Monitor H2 uptake. The theoretical uptake is 6 moles H2 per mole substrate. Reaction typically completes in 2-4 hours.

Step 3: Workup

-

Stop agitation and vent H2. Purge with Nitrogen.[1]

-

Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with THF (20 mL).

-

Safety: Keep used catalyst wet; dry noble metals are pyrophoric.

-

-

Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to obtain a yellow solid.

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in minimal boiling Ethanol .

-

Add hot Water dropwise until turbidity persists.

-

Cool slowly to 4°C. Collect yellow needles by filtration.

-

Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Process Analytical Technology (PAT) & Validation

Trust but verify. Use these analytical markers to validate the protocol.

3.1 HPLC Validation Table

| Species | Relative Retention Time (RRT) | UV Signature (254 nm) | Common Issue |

|---|---|---|---|

| Substrate (Dinitro) | 1.00 | Strong | Incomplete conversion |

| Intermediate (Nitroso) | 0.85 - 0.90 | Weak | "Brown" impurities (Stops polymerization) |

| Target (Diamine) | 0.45 | Strong | N/A |

| Impurity (Benzhydrol) | 0.40 | Medium | Over-hydrogenation (Temp too high) |

| Impurity (De-F) | 0.35 | Strong | Catalyst too active (Switch to Pt/C) |

3.2 NMR Verification (19F-NMR)

-

Target: Single singlet peak around -105 to -110 ppm (depending on solvent).

-

Failure Mode: Appearance of a new peak (often shifted by >10 ppm) or disappearance of signal indicates hydrodefluorination.

Part 4: Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3,4-diamino-4'-fluorobenzophenone.

Part 5: Troubleshooting & Optimization

-

Problem: Loss of Fluorine (>2% defluorinated product).

-

Problem: Formation of Benzhydrol (C=O reduction).

-

Problem: Incomplete Reduction (Red/Brown color persists).

References

-

Selective Hydrogenation of Nitro Groups: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link

-

Fluorine Retention Strategies: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines." Chemical Reviews, 1996. Link

-

Polyimide Monomer Synthesis: "Process for preparation of 3,3'- or 3,4'-diaminobenzophenone." US Patent 4,618,714. Link

-

Catalyst Selection Guide: "Catalytic Reduction of Nitro Compounds." Organic Chemistry Portal. Link

Sources

- 1. US4453009A - Process for producing fluorobenzophenone derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. jsynthchem.com [jsynthchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of Flubendazole Precursors: The Fluorobenzene Route

Executive Summary & Strategic Overview

Flubendazole (Methyl N-[5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) is a critical benzimidazole anthelmintic. The synthesis of this API hinges on the purity and availability of its core intermediate: (3,4-diaminophenyl)(4-fluorophenyl)methanone (also known as 3,4-diamino-4'-fluorobenzophenone).

This guide details the optimized industrial protocol for synthesizing this diamine precursor starting from Fluorobenzene . Unlike generic preparations, this protocol emphasizes regioselective control during the Friedel-Crafts acylation and safety management during high-pressure ammonolysis.

The Synthetic Pathway

The route utilizes a convergent strategy to minimize steps and maximize yield:

-

Friedel-Crafts Acylation: Coupling Fluorobenzene with 4-chloro-3-nitrobenzoyl chloride.

-

Nucleophilic Aromatic Substitution (SNAr): Ammonolysis of the chloro- group.

-

Catalytic Hydrogenation: Reduction of the nitro- group to the amine.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and process flow, highlighting critical control points (CCPs).

Caption: Step-wise synthesis of the Flubendazole diamine precursor. Colors indicate process stages: Yellow (C-C Bond Formation), Red (High Energy/Pressure), Green (Reduction).

Detailed Experimental Protocols

Phase 1: Friedel-Crafts Acylation

Objective: Synthesize (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone. Mechanism: Electrophilic Aromatic Substitution (EAS). The fluorine atom is an ortho/para director, but steric hindrance and thermodynamics overwhelmingly favor the para position.

Reagents:

-

Fluorobenzene (Substrate/Solvent)[1]

-

4-Chloro-3-nitrobenzoyl chloride (Acylating Agent)

-

Aluminum Chloride (AlCl3, Anhydrous Lewis Acid)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Ensure the system is strictly anhydrous.

-

Charging: Add anhydrous AlCl3 (1.1 eq) to DCM (5-10 volumes) and cool to 0–5°C using an ice/salt bath.

-

Acyl Chloride Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in minimal DCM and add dropwise to the AlCl3 slurry. Stir for 30 minutes to form the acylium ion complex (Solution turns dark/orange).

-

Substrate Addition: Add Fluorobenzene (1.05 eq) dropwise, maintaining internal temperature <10°C. Note: Fluorobenzene can be used in excess as solvent if DCM is avoided, but DCM improves thermal control.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC or HPLC.

-

Quenching: Pour the reaction mixture slowly onto crushed ice/HCl mixture. Caution: Highly Exothermic.

-

Workup: Separate the organic layer. Wash with water, then 5% NaHCO3, then brine. Dry over MgSO4 and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to obtain pale yellow crystals.

Phase 2: High-Pressure Ammonolysis (SNAr)

Objective: Convert the 4-chloro group to a 4-amino group to yield (4-amino-3-nitrophenyl)(4-fluorophenyl)methanone. Mechanism: Nucleophilic Aromatic Substitution. The ortho-nitro group activates the chlorine for displacement by ammonia.

Protocol:

-

Equipment: Stainless steel high-pressure autoclave (Parr reactor or similar).

-

Loading: Charge the autoclave with the Phase 1 intermediate (1.0 eq), Isopropanol or Ethanol (solvent), and aqueous Ammonia (25–28%, 10–15 eq).

-

Reaction: Seal the reactor. Heat to 120–130°C . The internal pressure will rise to approximately 0.4–0.6 MPa (4–6 bar).

-

Duration: Stir at temperature for 18–24 hours.

-

Workup: Cool to room temperature. Vent excess ammonia carefully into a scrubber.

-

Isolation: The product often precipitates upon cooling. Filter the solid.[2][3] Wash with water to remove ammonium chloride salts.

-

Yield: Expected yield >85%.

Phase 3: Nitro Group Reduction

Objective: Reduce the 3-nitro group to an amine, yielding the final 3,4-diamino-4'-fluorobenzophenone .

Protocol:

-

Catalyst: Raney Nickel (active) or 5% Pd/C.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the Phase 2 nitro-amine intermediate in Methanol.

-

Add Raney Nickel (10% w/w).

-

Purge vessel with Nitrogen, then Hydrogen.

-

Maintain H2 pressure at 0.2–0.5 MPa (2–5 bar) at 40–50°C for 3–5 hours.

-

-

Filtration: Filter hot through Celite to remove the pyrophoric catalyst. Safety: Keep catalyst wet.

-

Crystallization: Concentrate the filtrate and cool to induce crystallization.

-

Characterization: Product should appear as yellow needles. MP: ~121–123°C.

Critical Process Parameters (CPP) & Data Summary

| Parameter | Phase 1 (Acylation) | Phase 2 (Ammonolysis) | Phase 3 (Reduction) |

| Limiting Reagent | 4-Chloro-3-nitrobenzoyl chloride | Phase 1 Intermediate | Phase 2 Intermediate |

| Key Reagent | Fluorobenzene / AlCl3 | Ammonia (aq) | Hydrogen / Raney Ni |

| Temperature | 0°C (Add) → 25°C (Rxn) | 125°C ± 5°C | 45°C ± 5°C |

| Pressure | Atmospheric | 0.4–0.6 MPa | 0.2 MPa |

| Critical Impurity | Ortho-isomer (<2%) | Unreacted Chloro-SM | Incomplete reduction (Nitroso) |

| Typical Yield | 90–95% | 85–90% | 80–85% |

Connection to Final API (Flubendazole)

To complete the synthesis of Flubendazole from the generated diamine:

-

Cyclization: The 3,4-diamino-4'-fluorobenzophenone is reacted with S-methylisothiourea methyl carboxylate (or methyl N-(dichloromethylene)carbamate).

-

Mechanism: The diamine attacks the electrophilic carbon of the carbamate reagent, forming the benzimidazole ring with the carbamate side chain intact at the 2-position.

References

-

Synthesis of 3,4-diaminobenzophenone derivatives. PrepChem. Protocol for catalytic reduction and ammonolysis.

-

Method for synthesizing 3,4-diamino-benzophenone. Google Patents (CN109467512B). Detailed industrial parameters for high-pressure ammonolysis and hydrogenation.

-

Process for preparation of 3,3'- or 3,4'-diaminobenzophenone. Google Patents (CA1213906A). Friedel-Crafts acylation and nitration strategies.[1][3]

-

Friedel-Crafts Acylation of Fluorobenzene. BenchChem Technical Support. Troubleshooting regioselectivity and side products.

-

Flubendazole Intermediates & Impurities. Manus Aktteva Biopharma. Commercial specifications for 4-Chloro-4'-Fluoro-3-Nitrobenzophenone.

Sources

Application Notes & Protocols: Hydrogenation of (3,4-dinitrophenyl)(4-fluorophenyl)methanone using Raney Nickel

Introduction: The Strategic Reduction of Dinitrophenyl Ketones

The catalytic hydrogenation of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a robust and atom-economical route to valuable aniline derivatives.[1] These anilines are critical building blocks in the pharmaceutical, agrochemical, and materials science industries. The specific reduction of (3,4-dinitrophenyl)(4-fluorophenyl)methanone presents a unique challenge: the complete and selective hydrogenation of two nitro groups to their corresponding amines while preserving the integrity of both the ketone functionality and the carbon-fluorine bond.

Raney Nickel, a porous nickel catalyst saturated with hydrogen, is a highly effective and widely used catalyst for such reductions.[2][3] Its high activity, relatively low cost compared to precious metal catalysts (PMC), and favorable chemoselectivity profile make it an attractive choice.[4][5] However, its use is not without challenges. The highly exothermic nature of nitro group reduction and the pyrophoric character of the catalyst demand carefully designed protocols and stringent safety measures.[6][7]

This guide provides a comprehensive overview of the mechanistic considerations, safety protocols, and detailed experimental procedures for the successful hydrogenation of (3,4-dinitrophenyl)(4-fluorophenyl)methanone to (3,4-diaminophenyl)(4-fluorophenyl)methanone using Raney Nickel.

Mechanistic Insights & Chemoselectivity Considerations

The hydrogenation of a nitroarene on the surface of Raney Nickel is a complex, multi-step process. The reaction proceeds through several key intermediates, including nitroso and hydroxylamine species.

A critical aspect of this reaction is managing the hydroxylamine intermediate. Accumulation of this species can lead to the formation of undesired dimeric side products (azo and azoxy compounds) and poses a significant safety risk, as hydroxylamines can be thermally unstable and undergo exothermic disproportionation.[7] Maintaining sufficient hydrogen pressure and moderate temperatures helps to ensure the rapid conversion of the hydroxylamine to the final amine, minimizing these risks.

Chemoselectivity is paramount:

-

Preservation of the Ketone: While Raney Nickel can reduce ketones, this typically requires more forcing conditions (higher temperatures and pressures) than nitro group reduction.[8] The protocols outlined below are designed to favor the selective reduction of the nitro groups.

-

C-F Bond Integrity: Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for substrates containing aromatic halogens, as it is less prone to causing hydrodehalogenation, particularly with the robust C-F bond.[9] However, overly aggressive conditions or certain catalyst preparations can still lead to defluorination. Using molybdenum-doped Raney Nickel can further suppress this side reaction.[10]

Critical Safety Protocols: Handling Raney Nickel and Hydrogen

Warning: Raney Nickel is pyrophoric and can ignite spontaneously if allowed to dry in the presence of air. Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood or an appropriately rated facility, with strict adherence to safety protocols.